4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, thereby reducing the viral load .
Biochemical Analysis
Biochemical Properties
It has been found to be a potential inhibitor of Hepatitis B Virus (HBV) core protein . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the life cycle of HBV .
Cellular Effects
Preliminary studies suggest that it may inhibit the replication of HBV by affecting the core protein of the virus . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may bind to the HBV core protein, leading to changes in the protein’s conformation and subsequently inhibiting the replication of the virus .
Dosage Effects in Animal Models
In animal models, specifically in a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the intramolecular azide-alkyne cycloaddition, where azides react with acetylenes under specific conditions to form the pyrazolo[1,5-a]pyrazine core . This reaction often requires a catalyst such as copper(I) iodide (CuI) and is carried out in solvents like toluene at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of robust catalysts and solvents that can be easily recycled is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a biochemical probe.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in its biological activity and applications.
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: Another related compound with distinct chemical properties and uses.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride is unique due to its specific interaction with HBV core proteins, making it a potent antiviral agent. Its structural features also allow for versatile chemical modifications, enhancing its utility in various research fields .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQRDHJBKRGWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)C(N1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416229-66-6 |
Source
|
Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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